molecular formula C21H10F5N3 B12832263 2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine

2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B12832263
M. Wt: 399.3 g/mol
InChI Key: RVBANNGCHISLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic aromatic compound characterized by a triazine ring substituted with perfluorophenyl and diphenyl groups. This compound is of significant interest due to its unique chemical properties, including high thermal stability and resistance to oxidative degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of perfluorobenzonitrile with diphenylamine in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Reaction Conditions:

    Solvent: Anhydrous dimethylformamide (DMF)

    Temperature: 100-150°C

    Time: 12-24 hours

    Atmosphere: Nitrogen or argon

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The perfluorophenyl group can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling Reactions: The compound can engage in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in acetone at 0°C.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Major Products

    Substitution: Formation of substituted triazines with various functional groups.

    Oxidation: Formation of triazine N-oxides.

    Reduction: Formation of partially or fully reduced triazines.

Scientific Research Applications

2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its stability and functionalizability.

    Industry: Utilized in the production of high-performance polymers and coatings, benefiting from its thermal and chemical resistance.

Mechanism of Action

The mechanism by which 2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine exerts its effects is largely dependent on its interaction with other molecules. The electron-deficient triazine ring can interact with electron-rich species, facilitating various chemical transformations. The perfluorophenyl group enhances the compound’s stability and influences its reactivity by withdrawing electron density from the triazine ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Perfluorophenyl)-4,6-dimethyl-1,3,5-triazine
  • 2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-pyrimidine
  • 2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-pyrazine

Uniqueness

Compared to similar compounds, 2-(Perfluorophenyl)-4,6-diphenyl-1,3,5-triazine stands out due to its combination of high thermal stability, resistance to oxidative degradation, and unique electronic properties. These characteristics make it particularly suitable for applications requiring robust performance under extreme conditions.

Properties

Molecular Formula

C21H10F5N3

Molecular Weight

399.3 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C21H10F5N3/c22-14-13(15(23)17(25)18(26)16(14)24)21-28-19(11-7-3-1-4-8-11)27-20(29-21)12-9-5-2-6-10-12/h1-10H

InChI Key

RVBANNGCHISLEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.